cyclohexyl (2-formylphenyl) carbonate
Description
Cyclohexyl (2-formylphenyl) carbonate (CAS: Not explicitly provided; referenced via synthesis in ) is an organic carbonate ester characterized by a cyclohexyloxycarbonyl group attached to a 2-formylphenyl moiety. It serves as a critical intermediate in synthetic chemistry, particularly in the preparation of benzoic acid derivatives. For example, it is used to synthesize 2-(cyclohexyloxycarbonyloxy)benzoic acid with a yield of 78% under optimized conditions . The cyclohexyl group contributes to steric effects and lipophilicity, which may enhance its utility in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
cyclohexyl (2-formylphenyl) carbonate |
InChI |
InChI=1S/C14H16O4/c15-10-11-6-4-5-9-13(11)18-14(16)17-12-7-2-1-3-8-12/h4-6,9-10,12H,1-3,7-8H2 |
InChI Key |
ZXOWJQUMFFIKIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl (2-formylphenyl) carbonate typically involves the reaction of benzaldehyde with cyclohexyloxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
cyclohexyl (2-formylphenyl) carbonate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 2-(Cyclohexyloxycarbonyl-oxy)benzoic acid.
Reduction: 2-(Cyclohexyloxycarbonyl-oxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
cyclohexyl (2-formylphenyl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclohexyl (2-formylphenyl) carbonate depends on its specific applicationThis interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Diphenyl Carbonate (CAS 102-09-0)
Structural Differences :
- Diphenyl carbonate replaces the cyclohexyl and 2-formylphenyl groups with two phenyl groups.
- Lacks the formyl (–CHO) functional group, reducing its reactivity in aldehyde-mediated reactions.
Key Data :
1-Chloroethyl Cyclohexyl Carbonate (CAS 35179-98-7)
Structural Similarity : 0.85 (), indicating shared carbonate backbone and cyclohexyl group.
Functional Differences :
- The chloroethyl substituent introduces electrophilicity, enhancing its utility as a prodrug. For instance, similar chloroethyl carbonates are used in tuberculosis treatment to improve oral bioavailability .
- Lacks the formyl group, limiting its role in Schiff base formation or coordination chemistry.
Chloromethyl Isopropyl Carbonate (CAS 99464-83-2)
Structural Similarity : 0.90 (), attributed to the carbonate ester group and alkyl substituents.
Key Differences :
- Isopropyl and chloromethyl groups increase steric hindrance and reactivity toward nucleophilic substitution.
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